
4,7-Dibromo-8-methyl-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromo-8-methyl-2-phenylquinoline is a chemical compound with the molecular formula C16H11Br2N and a molecular weight of 377.07 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 4,7-Dibromo-8-methyl-2-phenylquinoline typically involves the bromination of 8-methyl-2-phenylquinoline. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
the general approach involves multi-step organic synthesis, purification, and characterization to ensure the desired product is obtained .
Chemical Reactions Analysis
4,7-Dibromo-8-methyl-2-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
4,7-Dibromo-8-methyl-2-phenylquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: In industrial research, the compound is used to develop new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-8-methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
4,7-Dibromo-8-methyl-2-phenylquinoline can be compared with other similar compounds, such as:
5,7-Dibromo-2-methyl-8-hydroxyquinoline: This compound has similar bromine substitutions but differs in the position of the methyl and hydroxy groups.
8-Methyl-7-phenylquinoline: This compound lacks the bromine substitutions and has a different substitution pattern on the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1189105-44-9 |
|---|---|
Molecular Formula |
C16H11Br2N |
Molecular Weight |
377.07 g/mol |
IUPAC Name |
4,7-dibromo-8-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H11Br2N/c1-10-13(17)8-7-12-14(18)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
WYJKGQXPBBRTFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2Br)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)

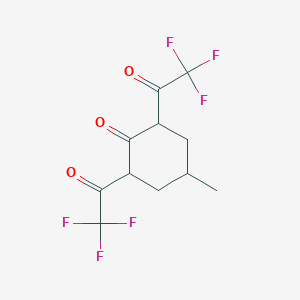
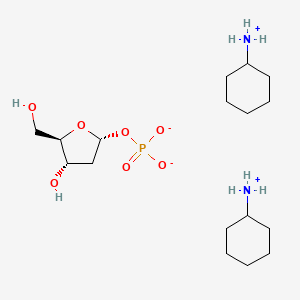
![17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole](/img/structure/B13720146.png)


![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13720159.png)
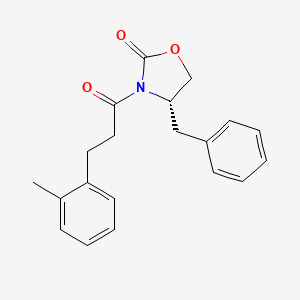
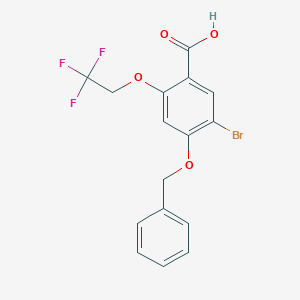
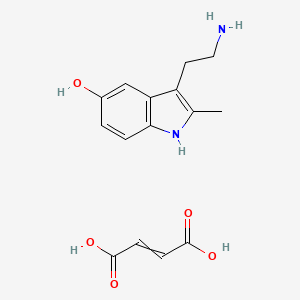
![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13720175.png)
